molecular formula C17H12ClNO2 B1583468 N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide CAS No. 6704-40-1

N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide

Cat. No. B1583468
CAS RN: 6704-40-1
M. Wt: 297.7 g/mol
InChI Key: KLNUTTQQHSRBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of naphthamide and chlorophenyl groups . Naphthamide is a class of compounds containing a naphthalene carrying an amide group. Chlorophenyl refers to a molecule that consists of a phenyl group substituted with one or more chloro groups .


Synthesis Analysis

While specific synthesis methods for “N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide” were not found, there are related procedures for synthesizing similar compounds. For instance, ketamine, a compound with a similar structure, can be synthesized using a hydroxy ketone intermediate .

Scientific Research Applications

Synthesis of Azo Dyes

2-Hydroxy-3-naphthoic Acid 2-Chloroanilide: is a precursor in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are used extensively in the textile industry. The compound reacts with diazonium salts to form azo compounds, which are then used to dye fabrics .

Safety and Hazards

The safety data sheet for a related compound, N-(2-Chlorophenyl)maleimide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation .

Future Directions

While specific future directions for “N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide” were not found, research into similar compounds like chalcones and indole derivatives continues to be an area of interest due to their diverse biological activities .

properties

IUPAC Name

N-(2-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-14-7-3-4-8-15(14)19-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,20H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUTTQQHSRBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344643
Record name GNF-Pf-4815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6704-40-1
Record name N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6704-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GNF-Pf-4815
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide
Reactant of Route 3
Reactant of Route 3
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide
Reactant of Route 4
Reactant of Route 4
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide
Reactant of Route 5
Reactant of Route 5
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide
Reactant of Route 6
Reactant of Route 6
N-(2-Chlorophenyl)-3-hydroxy-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.